molecular formula C18H15Cl2NO5S2 B2714225 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide CAS No. 877816-88-1

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2714225
CAS No.: 877816-88-1
M. Wt: 460.34
InChI Key: DPDMJLRITONJOA-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Coupling reactions: The final coupling of the furan ring with the chlorophenyl and benzenesulfonamide moieties can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides or thiols under appropriate conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiocyanate, or alkoxide salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl groups may produce sulfides.

Scientific Research Applications

Research indicates that 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. This activity is often attributed to its ability to disrupt cellular processes or inhibit cell wall synthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Its efficacy against specific cancer cell lines warrants further investigation for potential therapeutic applications.
  • Enzyme Inhibition : The sulfonamide group allows for interactions with enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on carbonic anhydrase, which plays a crucial role in physiological processes.

Case Studies

Several studies have documented the applications and efficacy of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of various sulfonamides, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. Mechanistic studies revealed that it interferes with key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug.
  • Enzyme Inhibition Assays : Research focused on the inhibitory effects of this compound on carbonic anhydrase demonstrated promising results, indicating potential applications in conditions where modulation of this enzyme is beneficial, such as glaucoma or metabolic disorders.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl groups can form strong interactions with biological molecules, while the aromatic rings and furan moiety can contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(4-chlorophenyl)ethyl)benzenesulfonamide: Lacks the furan ring, which may affect its biological activity and chemical reactivity.

    N-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)benzenesulfonamide: Lacks the chlorine atom on the benzenesulfonamide moiety, which may influence its properties.

Uniqueness

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is unique due to the presence of both sulfonyl groups and the furan ring, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

4-chloro-N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzene-1-sulfonamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structure combines aromatic and heterocyclic elements, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC22H24ClN3O3S
Molecular Weight441.96 g/mol
InChIInChI=1S/C22H24ClN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan and sulfonamide moieties are believed to play crucial roles in modulating the activity of various receptors and enzymes. This modulation can influence cellular processes such as signal transduction pathways and receptor-ligand interactions.

Biological Activity

Research has highlighted several aspects of the biological activity of this compound:

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, sulfonamide derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Cardiovascular Effects

Research involving related benzenesulfonamides has demonstrated their effects on cardiovascular parameters. In isolated rat heart models, certain sulfonamides decreased coronary resistance and perfusion pressure, suggesting potential applications in treating cardiovascular diseases . The mechanism may involve calcium channel inhibition, which is crucial for cardiac function.

Case Studies and Experimental Findings

Several studies have explored the biological activities of sulfonamide derivatives:

  • Inhibition of COX Enzymes : A study evaluated the COX inhibitory activity of various sulfonamide compounds, revealing that certain derivatives exhibited significant COX-2 inhibition, which is relevant for anti-inflammatory applications .
  • Docking Studies : Theoretical studies using molecular docking have suggested that this compound interacts favorably with target proteins involved in disease pathways, providing insights into its potential therapeutic applications .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. These studies suggest that modifications to the compound's structure could enhance its bioavailability and efficacy .

Properties

IUPAC Name

4-chloro-N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2NO5S2/c19-13-3-7-15(8-4-13)27(22,23)18(17-2-1-11-26-17)12-21-28(24,25)16-9-5-14(20)6-10-16/h1-11,18,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDMJLRITONJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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